molecular formula C62H95N19O14S2 B1667688 L-Arginine, N2-(N-(N-(N-(N-(N-(1-(trans-4-hydroxy-1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)- CAS No. 103412-37-9

L-Arginine, N2-(N-(N-(N-(N-(N-(1-(trans-4-hydroxy-1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-

Cat. No. B1667688
M. Wt: 1394.7 g/mol
InChI Key: UXKJOENWINNTON-BYZYXFGASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B 4148 is a bradykinin inhibitor.

Scientific Research Applications

Pharmacological Characterization in Prostate

A study by Srinivasan et al. (2004) focused on characterizing bradykinin receptors in canine prostate, using various compounds including a derivative of L-Arginine. The research demonstrated that the B2-preferring agonist induced mobilization of intracellular Ca2+ in prostate cells, suggesting the presence of functional B2 receptors in the prostate with significant implications for understanding prostate physiology and potential therapeutic targets Srinivasan, L. R. et al. (2004). British Journal of Pharmacology.

Radiopharmaceutical Design for Imaging Inflammation

Wong et al. (2001) developed a radiopharmaceutical, RP128, containing a segment similar to L-Arginine for imaging inflammation sites. The study highlights the potential of such compounds in medical imaging and diagnostics Wong, E. et al. (2001). Inorganic chemistry.

Investigation of TRPV1 Receptors in Arthritis

Research by Szabó et al. (2005) explored the role of TRPV1 receptors in arthritis using various compounds, including derivatives of L-Arginine. This study provided insights into the molecular mechanisms of arthritis and possible therapeutic approaches Szabó, Á. et al. (2005). Journal of Pharmacology and Experimental Therapeutics.

Intestinal Secretory Actions in Porcine Ileum

Green et al. (2003) studied the neurogenic anion secretion in porcine ileum influenced by kallidin and related peptides. The results contribute to the understanding of gastrointestinal physiology and the role of kinins in it Green, B. et al. (2003). Journal of Pharmacology and Experimental Therapeutics.

Structural Analysis of N-acyl-diketopiperazines

A study by Cerrini et al. (2009) on N-(N-phenylacetyl-L-alanyl)-cyclo-(L-phenylalanyl-D-prolyl) provides structural insights into these compounds, which are related to L-Arginine. This research has implications for understanding the molecular structure and potential applications in drug design Cerrini, S. et al. (2009). International Journal of Peptide and Protein Research.

properties

CAS RN

103412-37-9

Product Name

L-Arginine, N2-(N-(N-(N-(N-(N-(1-(trans-4-hydroxy-1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-

Molecular Formula

C62H95N19O14S2

Molecular Weight

1394.7 g/mol

IUPAC Name

[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl] (2R,4S)-4-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-2-[[(2S)-2-amino-3-(4-hydroxythiophen-2-yl)propanoyl]-[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-7-(diaminomethylideneamino)-2-[3-(diaminomethylideneamino)propyl]-3-oxoheptanoate

InChI

InChI=1S/C62H95N19O14S2/c63-22-6-4-16-40(65)51(86)77-44(17-5-7-23-64)53(88)76-43(18-8-25-73-60(68)69)50(85)62(21-12-26-74-61(70)71,59(94)95-58(93)46(29-36-13-2-1-3-14-36)78-54(89)47(34-82)79-52(87)41(66)31-38-15-11-28-96-38)81(56(91)42(67)32-39-30-37(83)35-97-39)49(84)33-75-55(90)48-20-10-27-80(48)57(92)45-19-9-24-72-45/h1-3,11,13-15,28,30,35,40-48,72,82-83H,4-10,12,16-27,29,31-34,63-67H2,(H,75,90)(H,76,88)(H,77,86)(H,78,89)(H,79,87)(H4,68,69,73)(H4,70,71,74)/t40-,41-,42-,43-,44-,45-,46+,47-,48-,62+/m0/s1

InChI Key

UXKJOENWINNTON-BYZYXFGASA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N(C(=O)[C@H](CC3=CC(=CS3)O)N)[C@](CCCN=C(N)N)(C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)OC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)N

SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)N(C(=O)C(CC3=CC(=CS3)O)N)C(CCCN=C(N)N)(C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)OC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)N(C(=O)C(CC3=CC(=CS3)O)N)C(CCCN=C(N)N)(C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)OC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

B 4148
B-4148
bradykinin, Lys-Lys-(Hyp(2)-Thi(5,8)-Phe(7))-
bradykinin, lysyl-lysyl-(hydroxyprolyl(2)-thienyl(5,8)-phenylalanine(7))-
Lys-Lys-(2-Hyp-5,8-Thi-7-Phe)-bradykinin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Arginine, N2-(N-(N-(N-(N-(N-(1-(trans-4-hydroxy-1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-
Reactant of Route 2
L-Arginine, N2-(N-(N-(N-(N-(N-(1-(trans-4-hydroxy-1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-
Reactant of Route 3
L-Arginine, N2-(N-(N-(N-(N-(N-(1-(trans-4-hydroxy-1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-
Reactant of Route 4
L-Arginine, N2-(N-(N-(N-(N-(N-(1-(trans-4-hydroxy-1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-
Reactant of Route 5
L-Arginine, N2-(N-(N-(N-(N-(N-(1-(trans-4-hydroxy-1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-
Reactant of Route 6
L-Arginine, N2-(N-(N-(N-(N-(N-(1-(trans-4-hydroxy-1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.